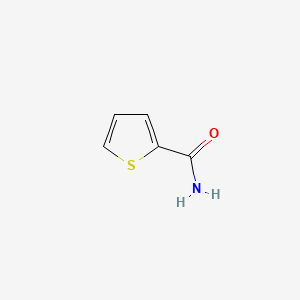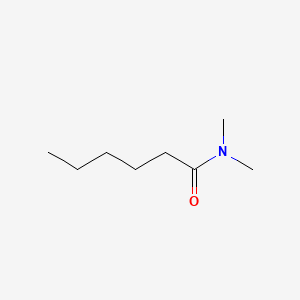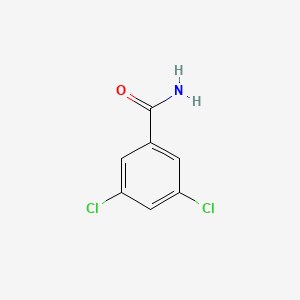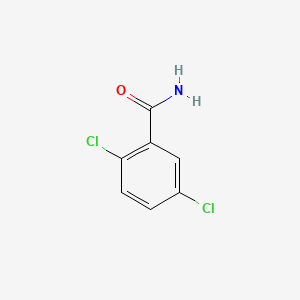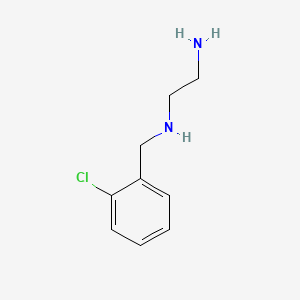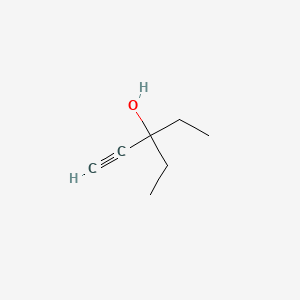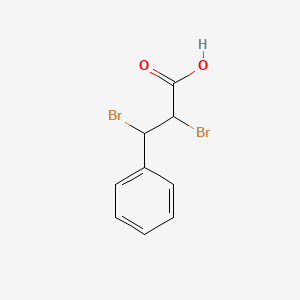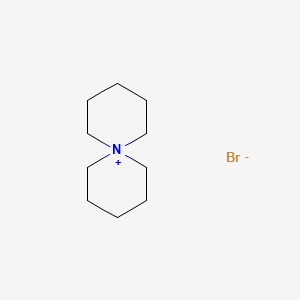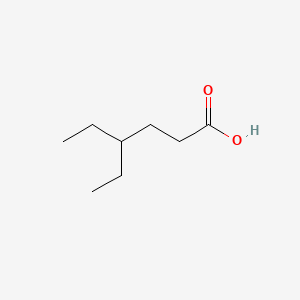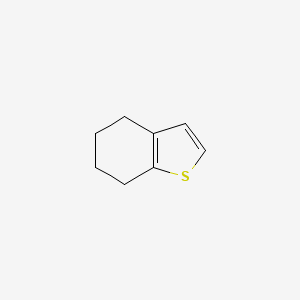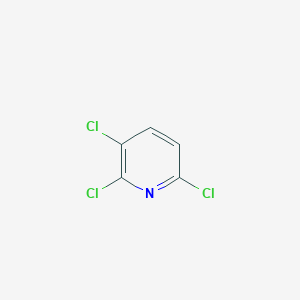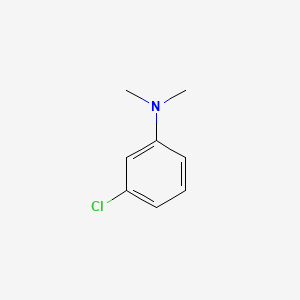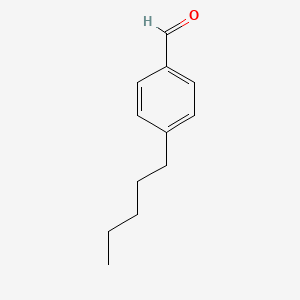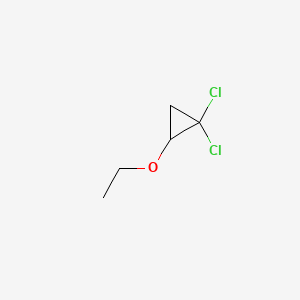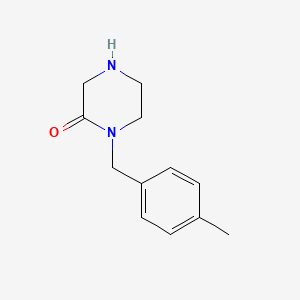
1-(4-Methylbenzyl)piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylbenzyl)piperazin-2-one, also known as MBP, is a chemical compound with numerous properties and applications in the fields of science and industry. It is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-(4-Methylbenzyl)piperazin-2-one, has been the subject of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A simple and efficient in situ synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid through direct reductive alkylation of 1-methylpiperazine in the presence of triacetoxy sodium borohydride in 95–99% yields has been reported .Molecular Structure Analysis
The molecular formula of 1-(4-Methylbenzyl)piperazin-2-one is C12H16N2O . The structure of this compound includes a six-membered ring with two opposing nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .科学的研究の応用
Antimycobacterial Activity
Piperazine derivatives have been studied for their potent antimycobacterial properties, particularly against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The design, rationale, and structure-activity relationship (SAR) of these compounds highlight their potential as safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Therapeutic Uses in Psychotic and Mood Disorders
Piperazine and its derivatives have been incorporated into several therapeutic drugs with various applications, including antipsychotic, antidepressant, and anxiolytic effects. These compounds often target dopamine D2 receptors, offering promising avenues for the treatment of neuropsychiatric disorders such as schizophrenia, depression, and bipolar disorder (Jůza et al., 2022).
Anti-inflammatory and Antioxidant Properties
Piperazine derivatives have shown significant anti-inflammatory and antioxidant properties, suggesting their utility in treating conditions associated with oxidative stress and inflammation. This biological activity is attributed to the inhibition of oxidative damage and enhancement of antioxidant defense mechanisms in the body (Srinivasan, 2007).
Antidepressant Effects
The presence of the piperazine substructure in many marketed antidepressants indicates its critical role in the development of these drugs. Piperazine-based antidepressants are believed to contribute to specific binding conformations, enhancing the drugs' efficacy and potency (Kumar et al., 2021).
Environmental Applications
Emerging research on piperazine-based nanofiltration (NF) membranes featuring a crumpled polyamide layer shows promise in environmental applications such as water softening, purification, wastewater treatment, and water reuse. These NF membranes demonstrate enhanced water permeance, selectivity, and antifouling performance, highlighting the potential of piperazine derivatives in addressing global water treatment challenges (Shao et al., 2022).
特性
IUPAC Name |
1-[(4-methylphenyl)methyl]piperazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-10-2-4-11(5-3-10)9-14-7-6-13-8-12(14)15/h2-5,13H,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUBQNDQVAMMOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCNCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649957 |
Source


|
| Record name | 1-[(4-Methylphenyl)methyl]piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylbenzyl)piperazin-2-one | |
CAS RN |
938458-91-4 |
Source


|
| Record name | 1-[(4-Methylphenyl)methyl]-2-piperazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=938458-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Methylphenyl)methyl]piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

